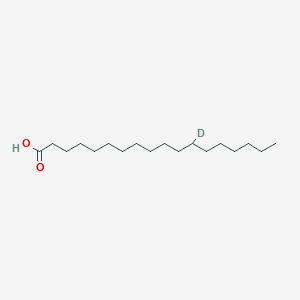

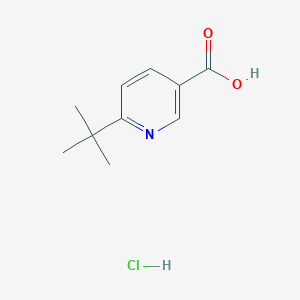

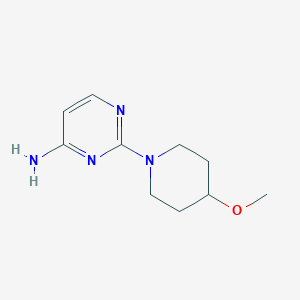

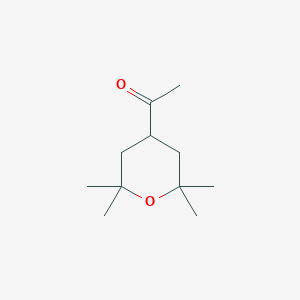

![molecular formula C12H14N4O2 B1406617 Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706431-18-6](/img/structure/B1406617.png)

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Descripción general

Descripción

Tetrazoles are a class of compounds that play a very important role in medicinal and pharmaceutical applications . They are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Molecular Structure Analysis

Tetrazoles are crystalline, light yellow, and odorless . They show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .

Physical And Chemical Properties Analysis

Tetrazoles show a melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Aplicaciones Científicas De Investigación

Medicinal Applications

Tetrazole derivatives, including Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate, are significant in medicinal chemistry due to their structural similarity to carboxylic acids, making them useful in drug design. They are known for their role in the treatment of hypertension as part of the sartans family of drugs .

Pharmaceutical Synthesis

In pharmaceutical synthesis, tetrazole derivatives serve as bioisosteres for carboxylic acid groups. Their synthesis can be approached using eco-friendly methods, offering good yields and low costs .

Agricultural Chemistry

These compounds are utilized as plant growth regulators, herbicides, and fungicides, contributing to crop protection and yield improvement .

Imaging Technology

In photography and photoimaging, tetrazole derivatives act as stabilizers, enhancing the quality and stability of the images produced .

Biological Activities

Tetrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties .

Material Science

Due to their unique chemical structure, these compounds are used in material science for the development of new materials with specific properties .

Analgesic Activity

Some tetrazole derivatives have shown significant analgesic activity, indicating potential use in pain management .

Molecular Docking Studies

Molecular docking studies involving tetrazole derivatives help understand interactions between drugs and their target sites, aiding in the design of pharmacologically relevant compounds .

Mecanismo De Acción

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFKUWVZKDPIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

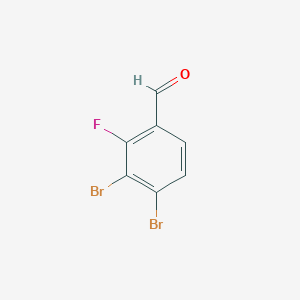

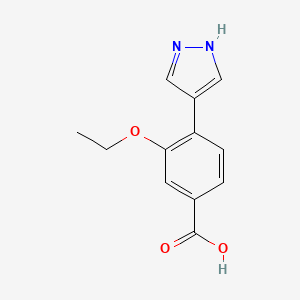

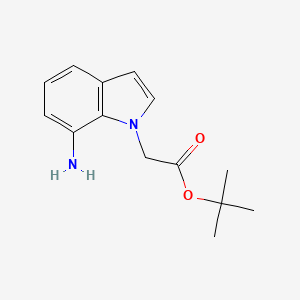

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)